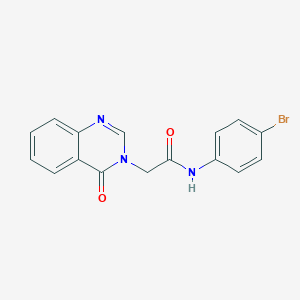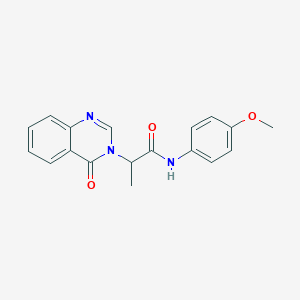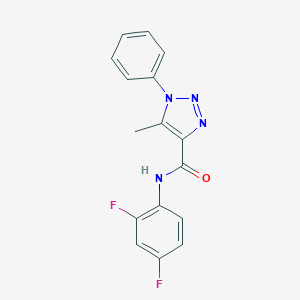
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DFTZ belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In inflammation, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide reduces the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. However, the exact mechanisms of these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and diverse biological activities. However, there are also some limitations, such as the lack of understanding of its mechanism of action and potential side effects. Further studies are needed to fully elucidate the pharmacological properties of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Zukünftige Richtungen
There are several future directions for the research of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential area of study is the development of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide analogs with improved pharmacological properties, such as higher potency and selectivity. Another area of interest is the investigation of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the exact mechanisms of action of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential side effects. Overall, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has great potential as a therapeutic agent, and further research is needed to fully explore its pharmacological properties.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,4-difluoroaniline with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and microbial infections. In cancer research, N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in many diseases, and N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-(2,4-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its antimicrobial activity against various pathogenic bacteria and fungi.
Eigenschaften
Molekularformel |
C16H12F2N4O |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(20-21-22(10)12-5-3-2-4-6-12)16(23)19-14-8-7-11(17)9-13(14)18/h2-9H,1H3,(H,19,23) |
InChI-Schlüssel |
KFPRCKZHZNUDDD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Kanonische SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



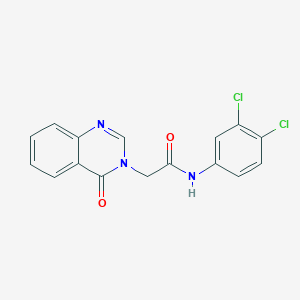
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)
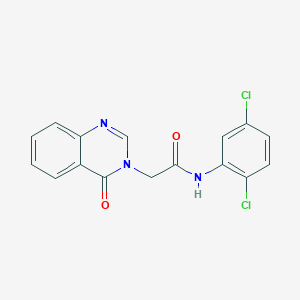
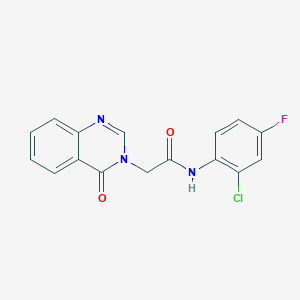
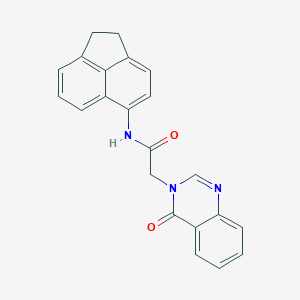
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B278756.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate](/img/structure/B278757.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate](/img/structure/B278758.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl pyridine-4-carboxylate](/img/structure/B278761.png)
